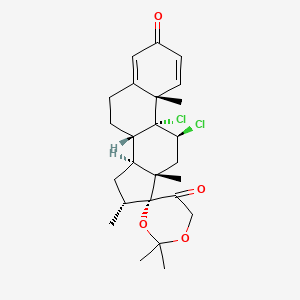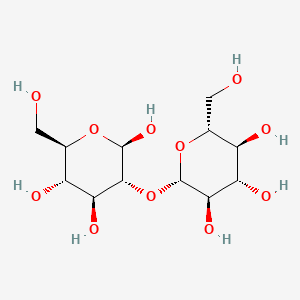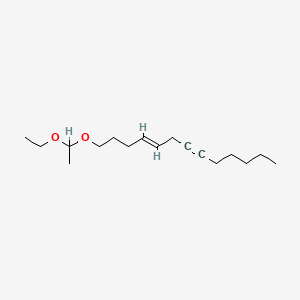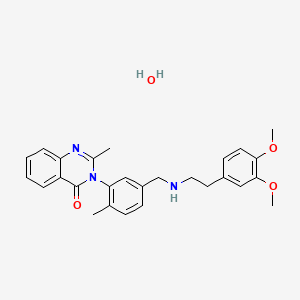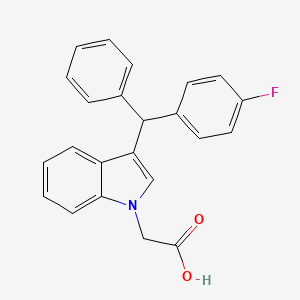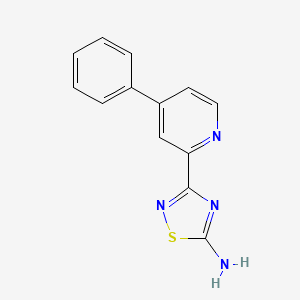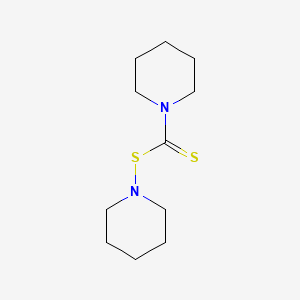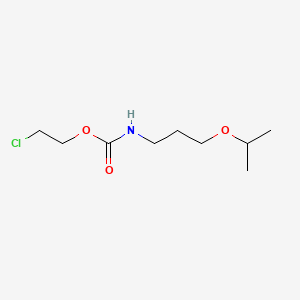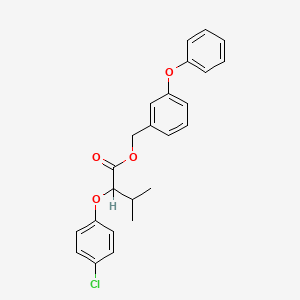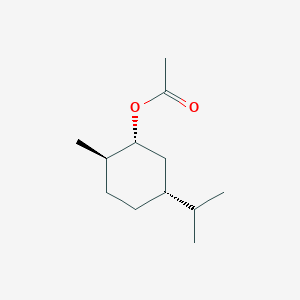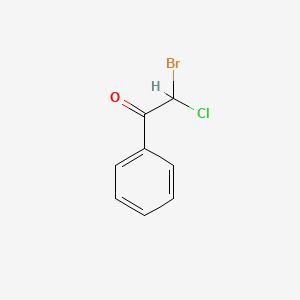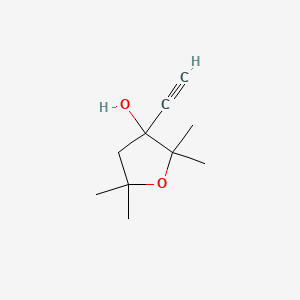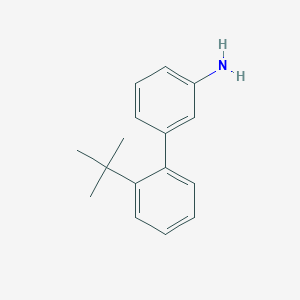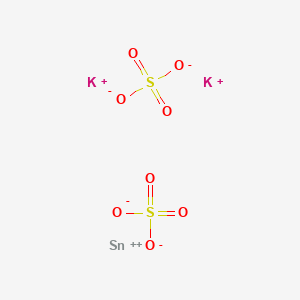![molecular formula C23H22N2O3S B13754861 N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide typically involves the reaction of 5-methoxyindole with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is often carried out in an organic solvent like methanol under reflux conditions to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems can enhance the reaction efficiency and reduce the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .
Applications De Recherche Scientifique
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indomethacin: A non-steroidal anti-inflammatory drug with a similar indole structure.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with potential therapeutic applications.
Uniqueness
N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide stands out due to its unique combination of a methoxyindole moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H22N2O3S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-[(5-methoxy-1H-indol-3-yl)-phenylmethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-16-8-11-19(12-9-16)29(26,27)25-23(17-6-4-3-5-7-17)21-15-24-22-13-10-18(28-2)14-20(21)22/h3-15,23-25H,1-2H3 |
Clé InChI |
RORBRKCNQOOKFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


